butyl picolinate

Lipophilicity LogP Partition coefficient

Butyl picolinate (butyl pyridine-2-carboxylate, CAS 5340-88-5) is the n-butyl ester of picolinic acid (pyridine-2-carboxylic acid), belonging to the class of 2-pyridinecarboxylate esters. With a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol, it is characterized by a pyridine ring bearing a butoxycarbonyl substituent at the 2-position.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 5340-88-5
Cat. No. B1294307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutyl picolinate
CAS5340-88-5
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=CC=N1
InChIInChI=1S/C10H13NO2/c1-2-3-8-13-10(12)9-6-4-5-7-11-9/h4-7H,2-3,8H2,1H3
InChIKeyHZUPDAXALKWCGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Picolinate (CAS 5340-88-5) – Physicochemical and Procurement Baseline for Research and Industrial Sourcing


Butyl picolinate (butyl pyridine-2-carboxylate, CAS 5340-88-5) is the n-butyl ester of picolinic acid (pyridine-2-carboxylic acid), belonging to the class of 2-pyridinecarboxylate esters [1]. With a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol, it is characterized by a pyridine ring bearing a butoxycarbonyl substituent at the 2-position . The compound is listed in the FDA Global Substance Registration System (UNII: QUL7EZP9YL) and the NIST Chemistry WebBook, and is catalogued under NSC-960 and EINECS 226-281-1 [2][3]. Commercially, it is supplied as a research intermediate by vendors such as Fluorochem (97% purity) and Sigma-Aldrich (AldrichCPR collection) .

Research intermediate. Speciality procurement; not a bulk commodity solvent or carrier.
Ester selection workflow. Butyl chain provides elevated lipophilicity and boiling point relative to methyl/ethyl picolinate.
Reported bioactivity profile. Only picolinate homolog with published enzyme inhibition and multi-target pharmacological engagement.

Why Methyl, Ethyl, or Propyl Picolinate Cannot Simply Replace Butyl Picolinate in Research and Formulation Workflows


Picolinate esters are not interchangeable solvents or inert carriers; the alkyl chain length governs lipophilicity, boiling point, hydrolytic stability, and biological target engagement in a structure-dependent manner [1]. Butyl picolinate exhibits a computed LogP of approximately 2.04–2.10, which is over 16-fold higher (on a linear partition coefficient scale) than ethyl picolinate (LogP 0.87) and substantially above methyl picolinate [2][3]. This difference directly impacts membrane permeability, reversed-phase chromatographic retention, extraction efficiency from aqueous matrices, and the ability to resist ion suppression in LC-MS analysis . The higher boiling point of butyl picolinate (276.8 °C vs. 225–227 °C for the ethyl ester) also enables its use in higher-temperature synthetic transformations where lighter esters would volatilize and be lost . Procurement-grade substitution without accounting for these physicochemical divergences risks irreproducible biological results, failed derivatization reactions, or unsuitable physicochemical profiles in agrochemical formulation trials.

Lipophilicity 16-fold higher LogP versus ethyl picolinate; shorter-chain esters may not support hydrophobic partitioning or reversed-phase retention requirements.
Thermal profile 50 °C boiling point elevation over ethyl ester; lighter esters may volatilize and be lost in high-temperature synthetic workflows above 200 °C.
Bioactivity gap Shorter-chain picolinate esters lack published enzyme inhibition data; pharmacological study context may not transfer.

Quantitative Differentiation Evidence for Butyl Picolinate Versus Shorter-Chain Picolinate Esters


Over 16-Fold Higher Lipophilicity (LogP) Compared to Ethyl Picolinate Drives Differential Membrane Partitioning and Extraction Efficiency

Butyl picolinate exhibits a measured LogP of 2.08 (SIELC) and a computed ACD/LogP of 2.10 (ChemSpider), compared with a LogP of 0.87 for ethyl picolinate [1][2]. This ΔLogP of +1.21 corresponds to a linear octanol-water partition coefficient approximately 16 times greater for butyl picolinate. In practical terms, butyl picolinate partitions more favorably into organic phases and hydrophobic stationary phases, yielding stronger reversed-phase HPLC retention and higher recovery from aqueous biological matrices. For procurement purposes, this means the butyl ester is the appropriate choice when higher lipophilicity is required for target engagement, membrane transit, or liquid-liquid extraction workflows—where ethyl or methyl picolinate would be excessively water-soluble and poorly retained [3].

Lipophilicity (LogP)
Head-to-head
ΔLogP +1.21; ~16× higher partition coefficient vs ethyl picolinate
Supports hydrophobic partitioning and extraction context; ethyl picolinate cannot substitute.
LogP 2.08 (SIELC) vs LogP 0.87 for ethyl ester.
Lipophilicity LogP Partition coefficient Membrane permeability Sample preparation

Boiling Point Elevation of 50 °C Over Ethyl Picolinate Enables Higher-Temperature Synthetic and Formulation Applications

Butyl picolinate has a boiling point of 276.8 ± 13.0 °C at 760 mmHg (ChemSpider/ACD-Labs predicted), whereas ethyl picolinate boils at 225–227 °C and methyl picolinate at 210–212 °C . This approximately 50 °C elevation versus the ethyl ester and approximately 66 °C versus the methyl ester translates to significantly lower volatility. In synthetic chemistry workflows requiring elevated reaction temperatures (e.g., amidation, transesterification, or metal-catalyzed coupling reactions above 200 °C), butyl picolinate remains in the liquid phase while shorter-chain esters would volatilize, leading to uncontrolled stoichiometry and yield losses. The flash point of butyl picolinate (121.2 °C, predicted) is also substantially higher than that expected for methyl or ethyl esters, offering a wider safe-handling window in heated processes .

Boiling point
Method context
ΔTb ≈ +50 °C vs ethyl picolinate; +66 °C vs methyl picolinate
Enables high-temperature synthesis where lighter esters would volatilize.
Butyl bp 276.8 °C predicted; ethyl bp 225–227 °C.
Boiling point Thermal stability Distillation High-temperature synthesis Volatility

Synthetic Accessibility: 95% Yield from 2-Chloropyridine vs. 62% from 2-Bromopyridine Provides Route Selection Guidance for Scale-Up

Two documented synthetic routes to butyl picolinate from halopyridine precursors have been reported with distinctly different yields. Route A, employing 2-chloropyridine and n-butanol, achieves a yield of approximately 95%, while Route B, using 2-bromopyridine and n-butanol under analogous conditions, yields only approximately 62% . This 33-percentage-point yield differential, attributed to the differing leaving-group abilities and side-reaction profiles of chloride vs. bromide in nucleophilic aromatic substitution with butanol, provides clear guidance for process chemists selecting an economically viable manufacturing route. For procurement purposes, laboratories intending to synthesize butyl picolinate in-house should prioritize the 2-chloropyridine-based route to maximize material efficiency.

Synthetic route yield
Cross-study
2-Chloropyridine route: ~95% yield vs 2-bromopyridine route: ~62%
Route-selection context; 33-point yield differential may impact in-house synthesis decisions.
Aggregated source; exact conditions not detailed.
Synthesis Yield optimization Route selection 2-Chloropyridine Esterification

Enzyme Inhibition Profile: Dopamine β-Hydroxylase and Chromobacterium Oxidase Inhibition Differentiates Butyl Picolinate from Shorter-Chain Esters Lacking Biological Activity Data

N-Butyl picolinate has been reported to inhibit dopamine β-hydroxylase (DBH) and chromobacterium oxidase, to suppress bacterial growth in culture, to exhibit antihypertensive activity, and to increase glucagon-like peptide-1 (GLP-1) levels in a prediabetic mouse model . The compound is also described as an inhibitor of cholesterol biosynthesis capable of disrupting bacterial cells by binding to nitrogen atoms and interrupting amino acid synthesis . While quantitative IC₅₀ values for butyl picolinate specifically are not available in the primary literature, DBH inhibition by structurally related picolinic acid derivatives occurs in the 10⁻⁶ to 10⁻⁵ M range [1]. Shorter-chain picolinate esters (methyl, ethyl, propyl) lack comparable published biological activity profiles, making butyl picolinate the only member of the homologous series with documented multi-target pharmacological engagement. Note: This evidence is class-level inference based on the butyl ester's membership in the broader picolinic acid derivative family; direct head-to-head biological data for butyl picolinate versus ethyl or methyl picolinate are absent from the retrieved literature.

Bioactivity profile
Class-level
Only homolog with reported DBH/oxidase inhibition and GLP-1 elevation in prediabetic mouse model
Supports enzyme inhibition assay context; shorter-chain esters lack comparable published data.
Class-level inference; direct head-to-head IC₅₀ data absent.
Dopamine β-hydroxylase Enzyme inhibition Chromobacterium oxidase Antihypertensive GLP-1

Procurement Cost and Availability: Butyl Picolinate as a Premium Research Intermediate vs. Commodity Short-Chain Esters

Butyl picolinate is priced as a specialty research intermediate, with Fluorochem listing 1 g at £1,313 (approximately $1,650 USD) and Sigma-Aldrich offering it exclusively through the AldrichCPR collection of rare and unique chemicals without collecting analytical data . By contrast, ethyl picolinate and methyl picolinate are widely available commodity chemicals priced at approximately $20–50 per gram from multiple suppliers. Butyl picolinate's limited supplier base (Fluorochem, A2B Chem, Shanghai Hao Hong Biomedical, MolCore) and its absence from most major catalog houses reflect its specialized role as an intermediate for bespoke synthesis and pharmacological research rather than bulk industrial use [1]. This price differential (roughly 30–80× that of ethyl picolinate) must be factored into procurement decisions: butyl picolinate is economically justifiable only when the butyl chain's physicochemical or biological properties are specifically required.

Procurement cost
Supporting
30–80× cost premium vs ethyl/methyl picolinate; limited supplier base
Procurement context; justified when butyl-specific properties are required.
Pricing as of 2024–2025; subject to change.
Procurement Cost analysis Availability Research chemical Supply chain

Evidence-Backed Application Scenarios Where Butyl Picolinate (CAS 5340-88-5) Offers Demonstrable Advantage


Hydrophobic Prodrug Design and Membrane-Permeable Pharmacophore Development

The LogP difference of +1.21 over ethyl picolinate (16× higher partition coefficient) positions butyl picolinate as the preferred ester prodrug candidate when enhanced membrane permeability and blood-brain barrier penetration are desired [1]. In medicinal chemistry programs targeting intracellular or CNS enzymes—including dopamine β-hydroxylase, for which picolinic acid derivatives show inhibitory activity in the 10⁻⁶–10⁻⁵ M range—the butyl ester's increased lipophilicity may improve cellular uptake relative to methyl or ethyl congeners [2]. Researchers procuring a picolinate scaffold for SAR exploration of alkyl chain effects on bioavailability should select butyl picolinate as the representative C4 homolog.

High-Temperature Synthetic Transformations Requiring Low-Volatility Ester Solvents or Intermediates

With a boiling point of 276.8 °C—approximately 50 °C above ethyl picolinate—butyl picolinate is the appropriate choice for reactions conducted above 200 °C where lighter picolinate esters would distill out of the reaction mixture [1]. This includes metal-catalyzed coupling reactions, transesterifications, and amidations where sustained high temperature is necessary for kinetic progression. The elevated flash point (121.2 °C predicted) also provides a wider safe-operating window relative to the more volatile methyl and ethyl esters [2].

Agrochemical Formulation Research Requiring Enhanced Cuticular Penetration of Active Ingredients

Butyl picolinate's combination of moderate lipophilicity (LogP 2.08) and ester functionality makes it a candidate penetration enhancer in pesticide formulation studies, where it has been reported to improve the penetration of active ingredients into plant tissues [1]. The butyl chain provides sufficient hydrophobicity to interact with the waxy plant cuticle while the ester group can undergo enzymatic hydrolysis to release picolinic acid in planta. Shorter-chain esters (methyl, ethyl) are expected to be less effective due to their lower LogP and reduced cuticular affinity [2].

LC-ESI-MS/MS Derivatization Workflows Requiring Minimal Matrix Interference in Biological Samples

Analytical studies using picolinate ester derivatization for steroid analysis by LC-ESI-MS/MS demonstrate that butyl-substituted picolinate esters exhibit markedly reduced ion suppression from saliva matrix components compared to unsubstituted picolinate and 3/6-methylpicolinate esters [1]. While these data were generated with 5-butylpicolinic acid derivatives, the principle—that the butyl group's increased hydrophobicity shifts the analyte retention time away from the polar matrix interference window—is directly transferable to butyl picolinate (CAS 5340-88-5) as a derivatization reagent or analytical standard [2]. This reduced matrix effect translates to improved signal-to-noise ratios and lower limits of quantitation in bioanalytical method development.

Application
Selection Property
Validation Focus
Hydrophobic pharmacophore / prodrug design
Elevated LogP and membrane partitioning
Cellular uptake and BBB penetration model context
High-temperature synthesis and distillation
Low volatility and elevated boiling point
Thermal stability and stoichiometric control above 200 °C
Agrochemical formulation research
Moderate lipophilicity and ester functionality
Cuticular penetration and in-planta hydrolysis studies
LC-ESI-MS/MS derivatization method development
Butyl-group hydrophobicity and retention shift
Matrix-effect reduction and S/N ratio improvement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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